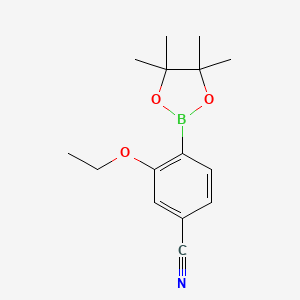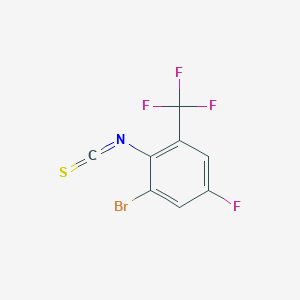
2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with an isothiocyanate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the reactants and products. The general reaction scheme is as follows:
2-Bromo-4-fluoro-6-(trifluoromethyl)aniline+CSCl2→2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.
化学反応の分析
Types of Reactions
2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Thioureas, carbamates, and dithiocarbamates.
Oxidation: Sulfonyl derivatives.
Reduction: Amines and other reduced forms.
科学的研究の応用
2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to modify proteins and peptides through the isothiocyanate group, which can form covalent bonds with amino groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins and peptides. This covalent modification can alter the function of the target molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-fluoro-6-(trifluoromethyl)phenylboronic acid
- 4-Bromo-2-(trifluoromethyl)phenyl thiourea
- 2-Bromo-6-fluoro-4-(trifluoromethyl)phenylboronic acid
Uniqueness
2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it particularly useful in applications involving covalent modification of biological molecules and the synthesis of complex organic structures.
特性
分子式 |
C8H2BrF4NS |
|---|---|
分子量 |
300.07 g/mol |
IUPAC名 |
1-bromo-5-fluoro-2-isothiocyanato-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2BrF4NS/c9-6-2-4(10)1-5(8(11,12)13)7(6)14-3-15/h1-2H |
InChIキー |
KYIKNIZYWINZEH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N=C=S)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



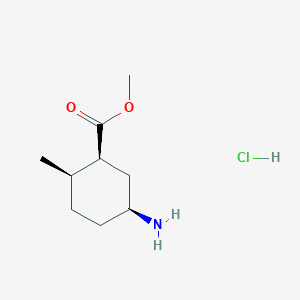

![2-amino-9-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13908778.png)
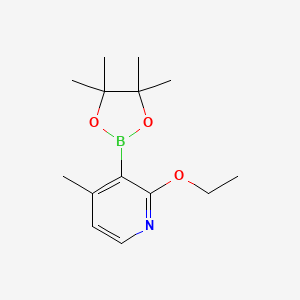
![Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13908781.png)
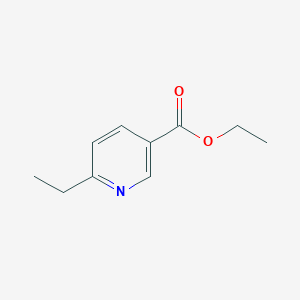
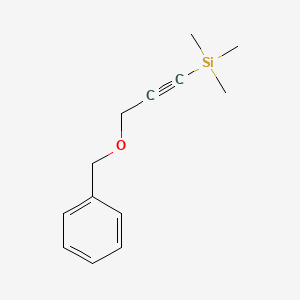
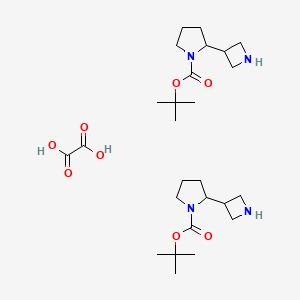
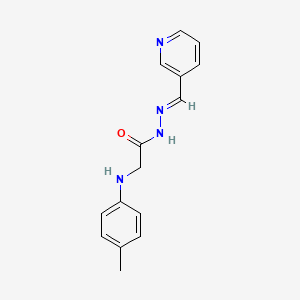
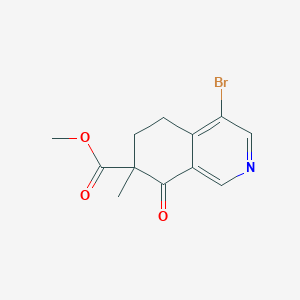

![1-[2-(2-Furyl)phenyl]ethanone](/img/structure/B13908821.png)
